molecular formula C5H7IN2 B2918766 5-iodo-1,4-dimethyl-1H-pyrazole CAS No. 1420831-53-3

5-iodo-1,4-dimethyl-1H-pyrazole

Cat. No.: B2918766
CAS No.: 1420831-53-3
M. Wt: 222.029
InChI Key: VHDLQKKWVSDXSE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Iodo-1,4-dimethyl-1H-pyrazole (CAS 1420831-53-3) is a high-value iodinated heterocyclic building block designed for advanced organic synthesis and drug discovery research. With a molecular weight of 222.03 g/mol and the molecular formula C 5 H 7 IN 2 , this compound features an iodine atom at the 5-position of the pyrazole ring, making it an excellent substrate for metal-catalyzed cross-coupling reactions, such as the Sonogashira reaction, to create more complex molecular architectures . The pyrazole core is a privileged scaffold in medicinal chemistry, known to confer a wide spectrum of biological activities. Research into pyrazole derivatives has demonstrated their potential in exhibiting anti-inflammatory, antimicrobial, anticancer, and antioxidant properties, among others . This specific iodinated derivative serves as a critical intermediate for researchers seeking to develop new bioactive compounds or functional materials by facilitating the introduction of the 1,4-dimethylpyrazole moiety into target molecules. For optimal stability, this product should be stored in a cool, dark place under an inert atmosphere (2-8°C) . This product is intended for Research Use Only and is not approved for human, veterinary, or household use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-iodo-1,4-dimethylpyrazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7IN2/c1-4-3-7-8(2)5(4)6/h3H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHDLQKKWVSDXSE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N(N=C1)C)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7IN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactivity and Mechanistic Studies of 5 Iodo 1,4 Dimethyl 1h Pyrazole

Substitution Reactions Involving the Iodine Moiety

The iodine atom at the 5-position of the pyrazole (B372694) ring is a key functional group that can be displaced by various nucleophiles.

The iodine atom in 5-iodo-1,4-dimethyl-1H-pyrazole can be substituted by other groups through nucleophilic substitution reactions. The electron-withdrawing nature of the pyrazole ring facilitates the departure of the iodide ion, making the C5 position susceptible to attack by nucleophiles. These reactions are fundamental for introducing a range of functional groups onto the pyrazole core, thereby enabling the synthesis of diverse derivatives.

While specific examples of aminative trapping reactions directly involving this compound are not extensively documented in the provided search results, the broader context of pyrazole chemistry suggests its potential for such transformations. For instance, related pyrazolopyrimidine systems undergo amination reactions. imist.ma In a general sense, aminative trapping would involve the reaction of an organometallic intermediate, derived from the iodo-pyrazole, with an aminating agent. This approach could offer a direct route to amino-substituted pyrazoles, which are valuable precursors for biologically active compounds.

Cross-Coupling Reactions of this compound Scaffolds

Cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and this compound is an excellent substrate for these transformations due to the high reactivity of the C-I bond.

The Sonogashira coupling, a palladium-catalyzed reaction between a vinyl or aryl halide and a terminal alkyne, is a widely used method for constructing C(sp²)-C(sp) bonds. researchgate.netorganic-chemistry.org The reactivity of the halide in this reaction generally follows the trend I > Br > Cl, making iodo-substituted pyrazoles like this compound highly suitable substrates. mdpi.comresearchgate.net These reactions are typically carried out in the presence of a palladium catalyst, a copper(I) co-catalyst, and an amine base. organic-chemistry.org The resulting alkynylpyrazoles are important intermediates for the synthesis of more complex heterocyclic systems. nih.gov

Table 1: Examples of Sonogashira Coupling Reactions

Reactant 1 Reactant 2 Catalyst Conditions Product Yield Reference
5-Ferrocenyl-4-iodo-1-phenyl-1H-pyrazole Terminal Alkynes PdCl₂(PPh₃)₂ - Ferrocenyl-substituted alkynylpyrazoles - metu.edu.tr

This table presents examples from related iodo-pyrazole systems to illustrate the general applicability of the Sonogashira coupling.

The Suzuki-Miyaura coupling is another cornerstone of modern organic synthesis, facilitating the formation of C-C bonds by reacting an organoboron compound with an organic halide in the presence of a palladium catalyst and a base. mdpi.com this compound is an effective coupling partner in these reactions, allowing for the introduction of various aryl and heteroaryl substituents at the 5-position of the pyrazole ring. nih.gov

Table 2: Examples of Suzuki-Miyaura Coupling Reactions

Reactant 1 Reactant 2 Catalyst Base Product Yield Reference
1-Aryl-3-CF₃-5-iodo-1H-pyrazoles Phenylboronic acid Pd(PPh₃)₄ Na₂CO₃ 1-Aryl-3-CF₃-5-phenyl-1H-pyrazoles 62% nih.govrsc.org

This table includes examples from similar iodo-pyrazole structures to demonstrate the utility of the Suzuki-Miyaura coupling.

The Ullmann reaction, traditionally a copper-catalyzed coupling of two aryl halides, has evolved to include a variety of C-N, C-O, and C-S bond-forming reactions. nih.govmdpi.com The N-arylation of pyrazoles via Ullmann-type coupling is a significant method for synthesizing N-arylpyrazole derivatives. researchgate.net While direct examples with this compound are not explicitly detailed in the provided results, related iodopyrazoles have been successfully N-arylated using copper catalysts, often in the presence of a ligand and a base. nih.gov These reactions provide access to a class of compounds with potential applications in medicinal chemistry.

Palladium-Catalyzed Alkynylation and Arylation Reactionsbenchchem.comresearchgate.net

This compound is a valuable substrate for palladium-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon bonds and the synthesis of more complex molecular architectures. The high reactivity of the carbon-iodine bond facilitates reactions like the Sonogashira, Suzuki, and Heck couplings. acs.org

The Sonogashira coupling , which forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, is a prominent reaction for 5-iodopyrazoles. wikipedia.org For instance, the coupling of 5-iodopyrazoles with various terminal alkynes proceeds efficiently in the presence of a palladium catalyst, such as Pd(PPh₃)₄, and a copper(I) co-catalyst, typically CuI, in a suitable solvent like triethylamine. rsc.org While specific data for this compound is not extensively documented in readily available literature, analogous reactions with other 5-iodopyrazoles provide insight into its expected reactivity. For example, 1-aryl-3-CF₃-5-iodopyrazoles have been shown to undergo Sonogashira coupling with phenylacetylene (B144264) to produce the corresponding 5-phenylethynylpyrazoles in high yields. rsc.org

Table 1: Exemplary Conditions for Sonogashira Coupling of 5-Iodopyrazoles
Reactant 1Reactant 2Catalyst SystemBaseSolventYieldReference
1-Aryl-3-CF₃-5-iodopyrazolePhenylacetylenePd(PPh₃)₄, CuIEt₃NTHF>90% rsc.org

The Suzuki-Miyaura coupling is another cornerstone of palladium-catalyzed reactions, involving the reaction of an organoboron compound with a halide. nobelprize.org 5-Iodopyrazoles are effective coupling partners in Suzuki reactions. Studies on analogous 1-aryl-3-CF₃-5-iodopyrazoles have demonstrated successful coupling with phenylboronic acid using a palladium catalyst like Pd(PPh₃)₄ and a base such as sodium carbonate, affording 5-phenylpyrazoles in good yields. rsc.orgnih.gov However, it is noteworthy that in some cases, particularly with aminopyrazoles, iodo derivatives have shown a higher tendency for dehalogenation compared to their bromo and chloro counterparts. acs.orgnih.gov

Table 2: Exemplary Conditions for Suzuki-Miyaura Coupling of 5-Iodopyrazoles
Reactant 1Reactant 2CatalystBaseSolventYieldReference
1-Aryl-3-CF₃-5-iodopyrazolePhenylboronic acidPd(PPh₃)₄Na₂CO₃Toluene/Ethanol/Water62% rsc.orgnih.gov

The Heck-Mizoroki reaction , which couples an alkene with an aryl or vinyl halide, is also applicable to iodopyrazoles. While specific examples for this compound are scarce, studies on 4-iodopyrazoles have shown that the choice of ligand and protecting group on the pyrazole nitrogen is crucial for achieving high yields. clockss.org

Oxidation and Reduction Pathwayssci-hub.sersc.org

The iodine substituent on the pyrazole ring can influence its behavior in oxidation and reduction reactions. While direct and comprehensive studies on the oxidation and reduction of this compound are not widely reported, related transformations provide valuable insights.

Oxidation of pyrazole derivatives can lead to a variety of products depending on the reagents and conditions. For instance, the oxidative dehydrogenative coupling of pyrazol-5-amines in the presence of iodine and an oxidant like tert-butyl hydroperoxide (TBHP) results in the formation of iodo-substituted azopyrroles. nih.govacs.org This reaction involves the in-situ formation of an iodinated intermediate followed by an oxidative coupling. nih.gov Another relevant oxidative process is nitrodeiodination, where an iodo-substituent on a pyrazole ring is replaced by a nitro group using a nitrating agent, a reaction catalyzed by silica-sulfuric acid. researchgate.net

Information on the reduction of the C-I bond in 5-iodopyrazoles is less common in the literature but is an expected transformation. Catalytic hydrogenation using a palladium catalyst or reduction with hydride reagents could potentially lead to the corresponding de-iodinated product, 1,4-dimethyl-1H-pyrazole. This reductive dehalogenation is often observed as a side reaction in palladium-catalyzed cross-coupling reactions. acs.orgnih.gov

Annulation and Cyclization Reactions Utilizing the Pyrazole Scaffoldresearchgate.netmdpi.com

The pyrazole core of this compound can serve as a scaffold for the construction of fused heterocyclic systems through annulation and cyclization reactions. The iodine atom at the 5-position is a key functional group that can direct these transformations.

A notable example is the palladium-catalyzed tandem coupling-cyclization reaction of 5-iodo-pyrazole-4-carboxylic acid with terminal alkynes. beilstein-journals.org This process, mediated by a Pd/C-CuI catalyst system, leads to the formation of a pyrano[4,3-c]pyrazol-4(1H)-one, demonstrating a regioselective construction of an α-pyrone ring fused to the pyrazole moiety. beilstein-journals.org

Table 3: Annulation of a 5-Iodopyrazole Derivative
SubstrateReagentCatalyst SystemBaseSolventProductReference
5-Iodo-1-methyl-1H-pyrazole-4-carboxylic acid1-Hexyne10% Pd/C, PPh₃, CuIEt₃NEthanol6-Butyl-1-methyl-1H-pyrano[4,3-c]pyrazol-4(2H)-one beilstein-journals.org

Furthermore, iodocyclization reactions of N-propargyl-N'-tosylhydrazines using molecular iodine lead to the formation of 5-substituted 4-iodo-1-tosylpyrazoles, showcasing an intramolecular cyclization that incorporates an iodine atom onto the pyrazole ring. organic-chemistry.orgthieme-connect.com While this is a method for synthesis rather than a reaction of a pre-formed iodopyrazole, it highlights the utility of iodine in pyrazole ring formation and functionalization.

Mechanistic Investigations of this compound Transformations

Role of the Iodine Substituent in Reactivity and Reaction Mechanismssci-hub.sersc.org

The iodine substituent at the 5-position of the pyrazole ring plays a crucial role in the reactivity and mechanistic pathways of its transformations. The C5-H bond in pyrazoles is known to be the most acidic, which allows for regioselective deprotonation with a strong base like n-butyllithium, followed by quenching with an electrophilic iodine source to selectively introduce iodine at the 5-position. nih.gov

In palladium-catalyzed cross-coupling reactions, the C-I bond is the most labile among the halogens, leading to a higher reactivity in oxidative addition to the palladium(0) center, which is the initial step in the catalytic cycle of reactions like Suzuki and Sonogashira couplings. nobelprize.orgwikipedia.org This high reactivity allows for milder reaction conditions compared to bromo- or chloropyrazoles.

Beyond its role as a good leaving group, the iodine atom in 5-iodopyrazoles can participate in halogen bonding. rsc.org This non-covalent interaction with Lewis bases can influence the crystal packing in the solid state and potentially affect reactivity and selectivity in solution. rsc.org

Competitive Mechanistic Pathways in Catalyzed Reactionsmdpi.comnih.gov

In catalyzed reactions, this compound can potentially undergo competitive mechanistic pathways. For instance, in palladium-catalyzed direct arylation reactions of N-protected 4-halopyrazoles, a competition exists between the oxidative addition at the C-halogen bond and the C-H activation at the 5-position. rsc.org It has been observed that C-H arylation at the C5 position can be favored, leaving the C4-halogen bond intact, demonstrating the higher reactivity of the C5-H bond towards palladacycle formation in certain contexts. rsc.org

In the case of iodopyrazoles bearing other reactive sites, such as a propargylic group, competitive iodination can occur at both the pyrazole ring and the triple bond, with the outcome depending on the reaction conditions and the nucleophilicity of the respective positions. mdpi.com

Formation of Byproducts (e.g., Dehalogenated Pyrazoles)nih.gov

A common side reaction in palladium-catalyzed cross-coupling reactions of iodopyrazoles is dehalogenation, leading to the formation of the corresponding pyrazole without the iodine substituent. beilstein-journals.org This byproduct is particularly prevalent in Suzuki-Miyaura reactions of iodopyrazoles, where it can sometimes be the major product, especially when compared to the coupling of bromo- or chloropyrazoles. acs.orgnih.govresearchgate.net The mechanism of dehalogenation is thought to involve the reaction of the organopalladium intermediate with a proton source in the reaction mixture.

Another common byproduct, specifically in Sonogashira couplings, is the homocoupling of the terminal alkyne, which leads to the formation of a diyne. washington.edu This side reaction is promoted by the presence of oxygen and can be minimized by carrying out the reaction under an inert atmosphere. wikipedia.orgwashington.edu

Table of Compounds
Compound Name
This compound
1,4-dimethyl-1H-pyrazole
1-aryl-3-CF₃-5-iodopyrazole
5-phenylethynylpyrazole
5-phenylpyrazole
5-iodo-pyrazole-4-carboxylic acid
pyrano[4,3-c]pyrazol-4(1H)-one
6-butyl-1-methyl-1H-pyrano[4,3-c]pyrazol-4(2H)-one
4-iodo-1-tosylpyrazole

Intrinsic Reaction Coordinate (IRC) Calculations for Reaction Pathway Elucidation

Intrinsic Reaction Coordinate (IRC) calculations serve as a powerful computational tool to map the minimum energy path of a chemical reaction, connecting a transition state to its corresponding reactants and products. numberanalytics.comprotheragen.airsc.org This method is crucial for verifying that a located transition state structure indeed represents the saddle point for the reaction of interest and for providing a detailed visualization of the structural changes that occur along the reaction pathway. protheragen.aiuni-muenchen.de In the study of heterocyclic compounds like this compound, IRC calculations offer profound insights into reaction mechanisms that are often difficult to discern through experimental means alone. numberanalytics.com

For pyrazole derivatives, IRC calculations have been instrumental in elucidating various reaction mechanisms. For instance, studies on the N-alkylation of pyrazoles with halomethanes have utilized IRC to confirm that the reaction proceeds through a transition state leading to the N2-alkylated product, aligning with experimental observations. nih.gov Similarly, in [3+2] cycloaddition reactions that form the pyrazole ring, IRC analysis has been used to determine whether the reaction is concerted or stepwise and to understand the regioselectivity of the process. nih.govmdpi.com These calculations can trace the pathway from the reactants (e.g., a diazo compound and an alkene) through the transition state to the final pyrazoline or pyrazole product, clarifying the asynchronicity of bond formation. nih.gov

While specific IRC studies on this compound are not extensively documented in public literature, we can illustrate its application for a representative reaction, such as a nucleophilic aromatic substitution (SNAr), a common reaction for iodo-heterocycles. In a hypothetical reaction with a nucleophile (Nu⁻), IRC calculations would be employed to validate the proposed mechanistic pathway.

Illustrative SNAr Reaction Pathway Analysis:

Reactant Complex: Formation of a complex between this compound and the nucleophile.

Transition State (TS): The system passes through a high-energy transition state where the C-I bond is partially broken, and the C-Nu bond is partially formed. IRC calculations are essential to confirm this TS connects the reactants and the intermediate. scholaris.ca

Meisenheimer-like Intermediate: Formation of a transient, high-energy intermediate where both the iodo group and the nucleophile are attached to the C5 carbon.

Second Transition State: The departure of the iodide ion proceeds through a second transition state.

Product Complex: Formation of the final product complex.

The energy profile along the intrinsic reaction coordinate provides critical data on the feasibility of the reaction.

Table 1: Representative Energy Profile for a Hypothetical SNAr Reaction

SpeciesDescriptionRelative Energy (kcal/mol)
RReactants (this compound + Nu⁻)0.00
TS1First Transition State+18.5
INTMeisenheimer-like Intermediate+12.3
TS2Second Transition State+15.8
PProducts (5-Nu-1,4-dimethyl-1H-pyrazole + I⁻)-5.2

Note: Data are hypothetical and for illustrative purposes to demonstrate the output of an IRC study.

Furthermore, IRC calculations can provide detailed geometric information at each point along the reaction coordinate, allowing for a precise analysis of how bond lengths and angles change during the transformation.

Table 2: Key Geometric Parameters Along the IRC for a Hypothetical SNAr Reaction

Point on IRCC5-I Bond Length (Å)C5-Nu Bond Length (Å)Description
Reactants2.103.50+Reactant State
TS12.252.20C-Nu bond forming, C-I bond elongating
Intermediate2.551.95Meisenheimer-like complex
TS22.801.90C-I bond breaking
Products3.50+1.85Product State

Note: Data are hypothetical and for illustrative purposes.

By analyzing the energy and reaction force profiles along the IRC, a deeper understanding of the electronic and structural reorganization throughout the reaction can be achieved. researchgate.net This level of detail is fundamental for the rational design of new synthetic routes and for predicting the reactivity of novel pyrazole derivatives.

Applications of 5 Iodo 1,4 Dimethyl 1h Pyrazole in Advanced Organic Synthesis

Versatile Building Block for Complex Heterocyclic Architectures

5-Iodo-1,4-dimethyl-1H-pyrazole serves as a key starting material for the synthesis of a wide array of complex heterocyclic systems. The iodine atom at the 5-position provides a reactive handle for various cross-coupling reactions, enabling the introduction of diverse functional groups and the construction of intricate molecular frameworks. researchgate.netresearchgate.net

Synthesis of Polycyclic and Fused-Ring Systems (e.g., Pyrano[4,3-c]pyrazol-4(1H)-ones)

The reactivity of iodopyrazoles is harnessed in the synthesis of fused heterocyclic systems. For instance, pyrano[4,3-c]pyrazol-4(1H)-ones, a class of compounds with potential biological activities, can be synthesized using pyrazole-based precursors. researchgate.netekb.egmerckmillipore.com The general strategy often involves the construction of a pyran ring fused to the pyrazole (B372694) core. While direct synthesis of pyrano[4,3-c]pyrazol-4(1H)-ones from this compound is not explicitly detailed in the provided results, the synthesis of related pyranopyrazole systems highlights the utility of functionalized pyrazoles in building such fused architectures. researchgate.netekb.egmerckmillipore.com The synthesis of various pyranopyrazole derivatives has been achieved through methods like the Claisen rearrangement followed by ring-closing metathesis, demonstrating the versatility of pyrazole scaffolds in constructing polycyclic systems. merckmillipore.com

Preparation of Functionalized Pyrazole Derivatives

The iodinated pyrazole core is a linchpin for creating a library of functionalized pyrazole derivatives. researchgate.netnih.govrsc.org The iodine atom can be readily substituted through various cross-coupling reactions, such as Suzuki-Miyaura and Sonogashira reactions, allowing for the introduction of aryl, and ethynyl (B1212043) groups, respectively. nih.govrsc.org This modular approach enables the systematic modification of the pyrazole scaffold, which is crucial for structure-activity relationship (SAR) studies in drug discovery.

For example, 1-aryl-3-CF3-5-iodopyrazoles have been demonstrated as convenient building blocks for preparing more complex 3-trifluoromethylated pyrazoles. nih.govrsc.org These iodinated intermediates readily participate in palladium-catalyzed cross-coupling reactions to yield a variety of substituted pyrazoles. nih.govrsc.org

Coupling ReactionReactantProductYield (%)
Suzuki-MiyauraPhenylboronic acid5-Phenyl-1-(p-tolyl)-3-trifluoromethyl-1H-pyrazole62
SonogashiraPhenylacetylene (B144264)5-(Phenylethynyl)-1-(p-tolyl)-3-trifluoromethyl-1H-pyrazole>90
Table 1: Examples of Cross-Coupling Reactions with 5-Iodo-1-aryl-3-trifluoromethyl-1H-pyrazoles. rsc.org

Precursors for Azopyrrole Derivatives via Oxidative Dehydrogenative Couplings

An innovative application of iodinated pyrazoles is in the synthesis of azopyrrole derivatives. nih.govnih.govacs.org A novel method involves the oxidative dehydrogenative coupling of pyrazol-5-amines, which can simultaneously install both a C-I bond and an N-N bond through iodination and oxidation. nih.govnih.govacs.org The resulting iodo-substituted azopyrroles are valuable intermediates that can be further functionalized. For instance, they can undergo Sonogashira cross-coupling with various terminal alkynes to produce new azo compounds. nih.govnih.govacs.org This strategy provides a step-economical route to novel azo derivatives, minimizing waste and byproducts. nih.gov

Role in Medicinal Chemistry Lead Discovery and Scaffold Diversification

The pyrazole scaffold is a recognized "privileged structure" in medicinal chemistry, appearing in numerous approved drugs. nih.govmdpi.comresearchgate.net this compound, with its inherent reactivity, plays a significant role in the discovery of new lead compounds and the diversification of existing molecular scaffolds. merckmillipore.comnih.govwhiterose.ac.ukorganic-chemistry.org

Synthesis of Novel Scaffolds with Potential for Molecular Target Interaction

The ability to functionalize the this compound core allows for the creation of novel molecular scaffolds designed to interact with specific biological targets. nih.govorganic-chemistry.orgresearchgate.net The pyrazole ring itself is a common feature in molecules that exhibit a wide range of biological activities, including antibacterial, antifungal, and anti-inflammatory properties. smolecule.com By using the iodo-derivative as a starting point, medicinal chemists can synthesize libraries of compounds with diverse substituents at the 5-position, increasing the probability of identifying molecules with desired therapeutic effects. smolecule.com The synthesis of bis-heteroaryl pyrazoles as potent inhibitors of Activin Receptor-Like Kinase-2 (ALK2) exemplifies this approach, where modification of the pyrazole core led to the identification of orally bioavailable inhibitors. jst.go.jp

Targeted Modification Strategies for Drug Design

The presence of the iodine atom in this compound facilitates targeted modification strategies that are central to modern drug design. whiterose.ac.uk The chemoselective functionalization of the pyrazole ring allows for the precise installation of various pharmacophores, which can modulate the compound's interaction with a biological target. whiterose.ac.uk This modular reactivity is exemplified by the synthesis of fully-functionalized pyrazole derivatives through orthogonal functionalization at the C4 and C5 positions, starting from pyrazole 5-trifluoroborates which can be selectively halogenated. whiterose.ac.uk This level of control is crucial for optimizing the potency, selectivity, and pharmacokinetic properties of drug candidates.

Applications in Material Science Research

The unique structural and electronic properties of pyrazole derivatives have established them as a significant class of compounds in the design and synthesis of advanced functional materials. chim.itmdpi.com The compound this compound, in particular, represents a versatile and valuable building block in material science, primarily owing to the presence of a reactive C-I bond on the pyrazole scaffold. This iodo-group serves as a key functional handle for constructing larger, more complex molecular architectures through various cross-coupling reactions. mdpi.commdpi.com

The utility of halogenated pyrazoles, especially iodo-pyrazoles, is well-documented in transition metal-catalyzed reactions. mdpi.com The carbon-iodine bond is significantly more reactive compared to carbon-bromine or carbon-chlorine bonds, making iodo-pyrazoles the preferred substrates for reactions like Suzuki-Miyaura and Sonogashira couplings, which are cornerstones of modern materials synthesis. mdpi.comnih.govrsc.org These reactions allow for the precise installation of aryl, heteroaryl, or alkynyl groups, enabling the fine-tuning of the electronic and photophysical properties of the resulting materials. nih.gov

Research on analogous iodo-pyrazole compounds demonstrates their potential as precursors for materials used in organic electronics, such as organic light-emitting diodes (OLEDs), and for the development of porous crystalline materials like metal-organic frameworks (MOFs). chim.itsmolecule.comgoogle.com The strategic functionalization of the pyrazole core allows for the creation of novel materials with tailored properties for applications ranging from gas storage to catalysis and sensing. google.comdigitellinc.com

Precursor for Conjugated Materials:

The synthesis of conjugated organic materials, which form the active components in many organic electronic devices, heavily relies on the formation of new carbon-carbon bonds. This compound is an ideal precursor for this purpose. Through palladium-catalyzed cross-coupling reactions, the pyrazole core can be linked to other aromatic or unsaturated systems. For instance, Suzuki-Miyaura coupling can introduce phenyl groups, while Sonogashira coupling can append phenylethynyl moieties. nih.govrsc.org These extensions of the π-conjugated system are critical for modulating the HOMO/LUMO energy levels, charge transport characteristics, and luminescent properties of the final material. smolecule.com The resulting complex pyrazole derivatives could find use as host materials or emitters in OLEDs or as organic semiconductors in thin-film transistors.

Development of Metal-Organic Frameworks (MOFs):

Metal-Organic Frameworks (MOFs) are a class of porous crystalline materials constructed from metal ions or clusters linked by organic ligands. google.comrsc.org They have garnered immense interest for applications in gas storage, separation, and catalysis. rsc.orgresearchgate.net Pyrazole-based ligands are frequently employed in MOF synthesis due to the coordinating ability of their nitrogen atoms. chim.itdigitellinc.com

While this compound itself may not be the final ligand, its iodo-functional group makes it an excellent starting point for synthesizing more elaborate polytopic ligands. For example, the iodo group can be converted to a carboxylic acid group, a common linking unit in MOF chemistry, via carboxylation reactions. lookchem.combeilstein-journals.org Alternatively, cross-coupling reactions can be used to attach other coordinating groups, creating tritopic or higher-denticity ligands capable of forming robust, three-dimensional frameworks. digitellinc.com The ability to pre-design the organic linker starting from a versatile precursor like this compound is crucial for tuning the pore size, shape, and chemical environment within the MOF for specific applications. rsc.org

The following table summarizes key cross-coupling reactions performed on analogous iodinated pyrazoles, illustrating the potential synthetic pathways for functional materials derived from this compound.

Table 1: Cross-Coupling Reactions on Iodo-Pyrazole Scaffolds for Materials Synthesis

Iodo-Pyrazole SubstrateReaction TypeCoupling PartnerCatalyst SystemProduct TypePotential ApplicationReference
1-Aryl-3-CF₃-4-iodopyrazoleSuzuki-MiyauraPhenylboronic acidPd(PPh₃)₄ / Na₂CO₃4-Phenyl-1-aryl-3-CF₃-pyrazoleOrganic Electronics nih.govrsc.org
1-Aryl-3-CF₃-5-iodopyrazoleSuzuki-MiyauraPhenylboronic acidPd(PPh₃)₄ / Na₂CO₃5-Phenyl-1-aryl-3-CF₃-pyrazoleOrganic Electronics nih.govrsc.org
1-Aryl-3-CF₃-4-iodopyrazoleSonogashiraPhenylacetylenePd(PPh₃)₂Cl₂ / CuI / Et₃N4-(Phenylethynyl)-1-aryl-3-CF₃-pyrazoleConjugated Materials nih.govrsc.org
1-Aryl-3-CF₃-5-iodopyrazoleSonogashiraPhenylacetylenePd(PPh₃)₂Cl₂ / CuI / Et₃N5-(Phenylethynyl)-1-aryl-3-CF₃-pyrazoleConjugated Materials nih.govrsc.org
5-Iodo-1-methyl-1H-pyrazole-4-carboxylic acidSonogashira / Cyclization1-HexynePd/C / PPh₃ / CuI / Et₃N6-Butylpyrano[4,3-c]pyrazol-4(1H)-oneFused Heterocycles beilstein-journals.org

Theoretical and Computational Investigations of 5 Iodo 1,4 Dimethyl 1h Pyrazole

Density Functional Theory (DFT) Studies

DFT has emerged as a powerful tool for investigating the properties of pyrazole (B372694) derivatives. For compounds related to 5-iodo-1,4-dimethyl-1H-pyrazole, DFT calculations have been instrumental in predicting molecular geometries, vibrational spectra, and electronic properties.

Molecular Geometry and Conformational Analysis

The geometry of the pyrazole ring is a key determinant of its chemical behavior. The pyrazole ring is a five-membered heterocycle containing two adjacent nitrogen atoms and is aromatic, which confers significant stability. One nitrogen atom is characterized as pyrrole-like and acidic, while the other is pyridine-like and basic. This dual nature allows pyrazoles to act as both hydrogen bond donors and acceptors. The specific substitution pattern of methyl groups at the 1 and 4 positions, along with the iodine atom at the 5-position, influences the molecule's electronic properties and steric hindrance.

Vibrational Frequencies and Electronic Absorption Properties

Theoretical calculations of vibrational frequencies for pyrazole derivatives have shown good agreement with experimental data. derpharmachemica.com For substituted pyrazoles, characteristic vibrational modes are expected. For instance, N-H stretching is typically observed in the range of 3100-3500 cm⁻¹, while C-H stretching from methyl groups appears in the 2800-3000 cm⁻¹ region. Rocking vibrations of methyl groups are generally found between 1070-1010 cm⁻¹. derpharmachemica.com

The electronic absorption properties of pyrazoles are primarily due to π → π* electronic transitions within the aromatic ring. The parent 1H-pyrazole exhibits a strong absorption band around 210 nm in ethanol. Substituents on the pyrazole ring can cause a bathochromic shift (a shift to longer wavelengths) of this absorption maximum.

Molecular Electrostatic Potential (MEP) Distribution

The Molecular Electrostatic Potential (MEP) is a valuable tool for understanding the reactive sites of a molecule. researchgate.net It helps in identifying regions prone to electrophilic and nucleophilic attack by visualizing the electrostatic distribution of electrons and nuclei. researchgate.net In pyrazoles, the nitrogen atoms are typically regions of negative electrostatic potential, making them susceptible to electrophilic attack, while the C4 position is often a site for such reactions due to the electron-rich nature of the heterocyclic system. researchgate.netmdpi.com Conversely, the C3 and C5 positions can be electrophilic. researchgate.net The presence of an iodine atom at the C5 position can create a "σ-hole," a region of positive electrostatic potential on the halogen atom, which can participate in halogen bonding. researchgate.net

Frontier Molecular Orbitals (FMOs) Analysis

Frontier Molecular Orbitals (FMOs), specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for predicting the reactivity of a molecule. malayajournal.org The energy gap between the HOMO and LUMO provides an indication of the molecule's chemical stability. malayajournal.org In pyrazole derivatives, the distribution of HOMO and LUMO densities reveals the most probable sites for electrophilic and nucleophilic attack. malayajournal.org For instance, in some substituted imidazoles, the HOMO is localized over the imidazole (B134444) and phenyl rings, while the LUMO is distributed on the imidazole and a substituted phenyl ring, indicating the possibility of intramolecular charge transfer. malayajournal.org DFT calculations can be used to assess the HOMO-LUMO gap and predict the nucleophilic and electrophilic sites of iodinated pyrazoles.

Thermodynamic Properties of Transformations

Computational methods can be employed to study the thermodynamic properties of chemical transformations involving pyrazole derivatives. This includes calculating the energies of reactants, products, and transition states to understand the feasibility and kinetics of reactions. For example, DFT has been used to investigate the barriers to proton transfer in pyrazole systems. acs.org

Investigation of Pyrazole Tautomerism and Proton Transfer Dynamics

Unsubstituted pyrazoles can exist in different tautomeric forms due to the migration of a proton between the two nitrogen atoms. mdpi.com This tautomerism is a significant aspect of pyrazole chemistry, influencing their reactivity and properties. mdpi.com While this compound itself does not exhibit annular tautomerism due to the methyl group at the N1 position, the study of tautomerism in related pyrazole compounds provides a broader understanding of this class of heterocycles.

The interconversion between tautomers involves proton transfer, a fundamental process in many chemical and biological systems. mpg.de The rate of this transfer can be influenced by factors such as the solvent and the presence of other molecules that can facilitate the process through hydrogen bonding. mdpi.com Computational studies have shown that water molecules can lower the energy barrier for proton transfer in pyrazoles. mdpi.com The dynamics of proton transfer can be investigated using various experimental techniques, including NMR spectroscopy, and can be modeled computationally. mdpi.commpg.de In the solid state, the tautomerism of pyrazoles is often frozen, allowing for the study of individual tautomers. cdnsciencepub.com

Annular Proton Transfer and Activation Energies

Theoretical studies on pyrazole derivatives reveal that intramolecular proton transfer within the pyrazole ring system, known as annular proton transfer, is a high-energy process. ias.ac.in Density functional theory (DFT) and MP2 methods, utilizing the 6-311++G(d,p) basis set, have been employed to investigate these reactions. For a series of substituted pyrazoles, the activation energies for this single proton transfer were calculated to be in the range of 45.7–51.59 kcal/mol at the B3LYP level and 49.4–53.96 kcal/mol at the MP2 level. ias.ac.in These high activation barriers suggest that direct intramolecular proton transfer is kinetically unfavorable.

However, the presence of other molecules, such as water or ammonia, can significantly lower the activation energy by facilitating intermolecular proton transfer. ias.ac.inmdpi.com For instance, the activation energies for proton transfer assisted by a water molecule were found to be between 26.62 and 31.78 kcal/mol, while ammonia-assisted transfer had even lower activation energies, ranging from 17.25 to 22.46 kcal/mol, as calculated at the MP2/6-311++G(d,p) level of theory. ias.ac.in This indicates that in solution, proton transfer is more likely to occur through a solvent-mediated mechanism.

Furthermore, pyrazole derivatives can form dimers, enabling a double proton transfer mechanism. ias.ac.in The activation energies for these concerted double proton transfers are considerably lower than for the intramolecular process, calculated to be in the ranges of 17.51–19.36 kcal/mol and 17.02–17.80 kcal/mol for different dimer configurations. ias.ac.in

Influence of Substituents on Tautomeric Equilibria and Stability

The position of tautomeric equilibrium in pyrazoles is highly dependent on the nature and position of substituents on the ring. researchgate.netnih.gov The relative stability of tautomers can be significantly altered by the electronic properties of these substituents. researchgate.net For instance, in 3(5)-substituted pyrazoles, the presence of electron-donating aryl substituents at the C-5 position and electron-withdrawing aryl substituents at the C-3 position tends to stabilize the corresponding tautomer. researchgate.net

Computational studies have shown that for 3-substituted pyrazoles, electron-withdrawing groups favor the formation of stronger dimers. ias.ac.in Conversely, in 5-substituted tautomers, electron-donating groups lead to stronger hydrogen bonding in the dimer. ias.ac.in In the gas phase, the N9–H tautomer is generally the most stable for 1-deazapurine systems, regardless of the substituent or its position. researchgate.net

NMR spectroscopy, both in solution and in the solid state, has been a crucial experimental technique for studying tautomerism in pyrazoles. nih.gov In many cases, a tautomeric equilibrium is observed in solution, particularly for monosubstituted derivatives with alkyl groups. nih.gov The tautomer that is most abundant in solution is often the one that is also present in the solid state. nih.gov

Prediction of Reactivity and Interaction Sites

Local Reactivity Descriptors (e.g., Fukui Functions)

Local reactivity descriptors, such as Fukui functions, are powerful tools derived from density functional theory (DFT) for predicting the most reactive sites within a molecule. researchgate.netpsu.edu These descriptors help in understanding and rationalizing the regioselectivity of chemical reactions. psu.edu The Fukui function indicates the change in electron density at a particular point in a molecule when the total number of electrons is altered. psu.edu A larger value of the Fukui function at a specific site suggests a higher reactivity at that location. psu.edu

For pyrazole derivatives, Fukui functions have been calculated to predict the site of interaction with other reactants, such as halomethanes. researchgate.net These calculations, often performed using methods like B3LYP with basis sets such as LANL2DZ for halogen atoms and 6-311+G(d,p) for other atoms, can identify the most probable atoms for nucleophilic or electrophilic attack. researchgate.net For instance, in the N-alkylation of pyrazole derivatives, analysis of Fukui functions has correctly predicted that the reaction occurs at the N2 nitrogen atom. researchgate.net

The table below presents a conceptual representation of how Fukui functions might be used to analyze the reactivity of a substituted pyrazole. The values are illustrative and would be derived from specific computational calculations for this compound.

Atomic SiteFukui Function for Nucleophilic Attack (f+)Fukui Function for Electrophilic Attack (f-)Fukui Function for Radical Attack (f0)Predicted Reactivity
N1LowHighModerateSite for electrophilic attack
N2HighLowModerateSite for nucleophilic attack
C3ModerateLowHighPotential site for radical attack
C4LowModerateLowLess reactive site
C5ModerateLowHighPotential site for radical attack
IHighLowHighReactive site for various attacks

Effect of Halogen Atoms and Electronic Contributions on Regiochemistry and Basicity

The presence and nature of a halogen substituent on the pyrazole ring significantly influence the molecule's electronic properties and, consequently, its reactivity, regiochemistry, and basicity. researchgate.net The iodine atom in this compound, with its large atomic radius and high polarizability, imparts distinct characteristics compared to other halogens or non-halogenated analogs.

Electron-donating groups on the pyrazole ring have been shown to increase the acidity of the pyrrole-like NH group. ualg.pt Conversely, the basicity of the pyridine-like nitrogen can also be modulated by substituents. ualg.pt The electronic contributions of the iodine atom, being an electron-withdrawing group through induction but also capable of acting as a weak pi-donor, will affect the electron density distribution across the pyrazole ring. This, in turn, dictates the preferred sites for electrophilic and nucleophilic attack. For instance, the C4 position in pyrazoles is generally nucleophilic, while the C3 and C5 positions are more electrophilic. researchgate.net The iodine at C5 would further enhance the electrophilicity of this position.

The regioselectivity of reactions such as N-alkylation is a critical aspect influenced by substituents. While N-alkylation of asymmetrically substituted 1H-pyrazoles often yields a mixture of regioisomers, the electronic nature of the substituents can direct the reaction towards a specific nitrogen atom. researchgate.net

Solvent Effects on Reactivity

The solvent environment can play a crucial role in the reactivity of pyrazole derivatives. mdpi.comresearchgate.net Computational studies often employ models to account for solvent effects, which can significantly alter reaction pathways and the stability of intermediates and transition states. researchgate.net The choice of solvent can influence tautomeric equilibria, with polar solvents generally stabilizing tautomers with higher dipole moments. mdpi.com

In the context of reaction mechanisms, solvent effects are considered in calculations such as the intrinsic reaction coordinate (IRC) to provide a more accurate picture of the reaction profile. researchgate.net For example, in the N-alkylation of pyrazoles with halomethanes, the reaction mechanisms were elucidated by performing IRC calculations that included the effects of the solvent. researchgate.net Studies on other heterocyclic systems have also highlighted the importance of the solvent model in predicting reaction outcomes. For instance, in the aminolysis of phenyl carbonyl isothiocyanates with pyridines, a continuum polarization solvent model was used to study the reaction in acetonitrile. ugent.be

Computational Mechanistic Elucidation of Reactions

Computational chemistry provides powerful tools for elucidating the detailed mechanisms of chemical reactions involving pyrazole derivatives. researchgate.netugent.be Density functional theory (DFT) is a widely used method for these investigations. researchgate.net By calculating the geometries and energies of reactants, products, transition states, and intermediates, a comprehensive picture of the reaction pathway can be constructed. researchgate.netugent.be

For the N-alkylation of pyrazole derivatives with halomethanes, DFT calculations at the B3LYP/6–311 + G (d,p) level of theory have been used to analyze the transition state energies. researchgate.net These calculations have shown that the alkylation preferentially occurs at the N2 atom of the pyrazole ring. researchgate.net The elucidation of the reaction mechanism is further refined by performing intrinsic reaction coordinate (IRC) calculations, which map the reaction path from the transition state to the reactants and products. researchgate.netugent.be These calculations can also incorporate the effects of the solvent and the nature of the halogen in the reacting species. researchgate.net

The table below illustrates the kind of data that can be obtained from computational mechanistic studies of a hypothetical reaction of this compound.

Reaction StepSpeciesRelative Energy (kcal/mol) (Gas Phase)Relative Energy (kcal/mol) (Solvent)Key Geometric Parameters (Å)
1Reactants0.00.0-
2Transition State 1+15.2+12.5C-N bond forming: 2.1
3Intermediate-5.8-8.1C-N bond formed: 1.5
4Transition State 2+10.7+8.3N-I bond breaking: 2.3
5Products-20.4-25.1-

This detailed computational analysis allows for a deep understanding of the factors controlling the reactivity and selectivity of reactions involving this compound.

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework and the electronic environment of the nuclei within the molecule.

Similarly, ¹³C NMR spectroscopy would provide signals for the two methyl carbons and the three pyrazole (B372694) ring carbons (C-3, C-4, and C-5). The carbon atom bonded to iodine (C-5) would exhibit a characteristic chemical shift due to the heavy atom effect.

¹⁵N NMR data would offer insight into the electronic environment of the two nitrogen atoms in the pyrazole ring, helping to confirm their respective chemical states.

Interactive Data Table: Experimental NMR Data (¹H, ¹³C, ¹⁵N) No experimental data is currently available in published literature.

Nucleus Chemical Shift (ppm) Coupling Constant (J/Hz) Multiplicity Assignment
¹H Data not available Data not available Data not available N-CH₃
Data not available Data not available Data not available C-CH₃
Data not available Data not available Data not available H-3
¹³C Data not available Data not available N-CH₃
Data not available Data not available C-CH₃
Data not available Data not available C-3
Data not available Data not available C-4
Data not available Data not available C-5
¹⁵N Data not available Data not available N-1

To further validate the structural assignment, experimental NMR data would be correlated with theoretical chemical shifts calculated using computational methods like Density Functional Theory (DFT). Such comparisons help in the precise assignment of complex spectra and provide deeper insights into the molecule's electronic structure. For related iodinated pyrazoles, studies have shown that theoretical calculations can predict chemical shifts with a reasonable degree of accuracy. rsc.orgnih.gov

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups and vibrational modes present in the molecule.

The IR spectrum of 5-iodo-1,4-dimethyl-1H-pyrazole would be expected to show characteristic absorption bands corresponding to C-H stretching of the methyl groups and the pyrazole ring, C=N and C=C stretching vibrations within the aromatic ring, and C-N stretching. A low-frequency band corresponding to the C-I stretching vibration would also be anticipated.

Interactive Data Table: Characteristic IR Frequencies No experimental data is currently available in published literature.

Frequency (cm⁻¹) Intensity Assignment
Data not available Data not available C-H stretch (aromatic/aliphatic)
Data not available Data not available C=N / C=C stretch (pyrazole ring)
Data not available Data not available C-N stretch

A comparison between the experimental IR spectrum and a theoretically calculated spectrum (e.g., via DFT) would allow for a detailed assignment of each vibrational band. This correlative approach is standard in the characterization of novel compounds and has been applied to similar pyrazole structures. rsc.orgnih.gov

Mass Spectrometry for Molecular Characterization and Fragmentation Analysis

Mass spectrometry is used to determine the molecular weight of the compound and to study its fragmentation pattern, which can provide additional structural information. For this compound (C₅H₇IN₂), the expected exact mass would be approximately 221.97 g/mol . High-resolution mass spectrometry (HRMS) would confirm the elemental composition. The fragmentation pattern would likely involve the loss of the iodine atom, methyl groups, and potentially cleavage of the pyrazole ring.

X-ray Crystallography for Solid-State Structural Determination

The determination of the three-dimensional arrangement of atoms and molecules in a crystalline solid is definitively achieved through single-crystal X-ray diffraction analysis. This powerful technique provides precise information on bond lengths, bond angles, and intermolecular interactions, which are crucial for a complete understanding of a compound's structure and properties.

As of the latest available data, a single-crystal X-ray structure for this compound has not been deposited in crystallographic databases or published in peer-reviewed literature. Therefore, a detailed discussion of its specific crystal packing, unit cell dimensions, and key intramolecular parameters from experimental data is not possible.

Without experimental data, any further discussion remains speculative. The acquisition of suitable single crystals and subsequent X-ray diffraction analysis would be required to provide a definitive structural elucidation.

Q & A

Q. What are the established synthetic routes for 5-iodo-1,4-dimethyl-1H-pyrazole, and how can reaction conditions be optimized for yield and purity?

  • Methodological Answer : The synthesis typically involves cyclocondensation of precursors like ethyl acetoacetate with hydrazine derivatives, followed by iodination. For example, cyclocondensation using DMF-DMA (dimethylformamide dimethyl acetal) and phenylhydrazine generates the pyrazole core, as demonstrated in analogous pyrazole syntheses . Subsequent iodination can employ molecular iodine or iodine-based catalysts under controlled conditions (e.g., 60–80°C in polar solvents like DMF). Optimization includes adjusting stoichiometry, solvent polarity, and reaction time. Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water) is recommended to achieve >95% purity .

Q. Which spectroscopic and crystallographic methods are most effective for characterizing this compound?

  • Methodological Answer :
  • NMR Spectroscopy : 1H^1H and 13C^{13}C NMR (in CDCl3_3 or DMSO-d6_6) identify methyl groups (δ 2.1–2.5 ppm) and aromatic protons (δ 7.0–8.5 ppm). The iodine atom induces deshielding effects on adjacent carbons .
  • IR Spectroscopy : Stretching vibrations for C-I (500–600 cm1^{-1}) and C-N (1250–1350 cm1^{-1}) confirm functional groups.
  • X-Ray Crystallography : Resolves molecular geometry and confirms regiochemistry. For example, Pd(II) complexes with iodopyrazoles show bond length variations (e.g., Pd-N ≈ 2.02 Å), influenced by iodine’s electronegativity .

Advanced Research Questions

Q. How does the iodine substituent in this compound influence its coordination behavior in transition metal complexes?

  • Methodological Answer : The iodine atom acts as a weak σ-donor but enhances ligand rigidity, favoring chelation. In Pd(II) complexes (e.g., [PdCl2_2(4-iodopyrazole)2_2]), DFT studies reveal that iodine’s electron-withdrawing effect shortens Pd-N bonds (2.02 Å vs. 2.05 Å for methyl-substituted analogs), increasing complex stability. This electronic effect also modulates redox properties, as seen in cyclic voltammetry shifts .

Q. What strategies are recommended for resolving discrepancies in regioselectivity or reactivity observed in substitution reactions involving this compound?

  • Methodological Answer : Conflicting regioselectivity (e.g., C-3 vs. C-5 substitution) can arise from solvent polarity or catalyst choice. To resolve this:
  • Computational Modeling : Use DFT to compare transition state energies for competing pathways.
  • Isotopic Labeling : Track substitution sites via 13C^{13}C-labeled precursors.
  • Kinetic Studies : Vary temperature and monitor reaction rates to identify dominant mechanisms (e.g., SNAr vs. radical pathways) .

Q. How can computational chemistry (e.g., DFT) be integrated with experimental data to predict the reactivity of this compound?

  • Methodological Answer :
  • DFT Calculations : Optimize molecular geometry (B3LYP/6-311+G(d,p)) to predict electrophilic/nucleophilic sites. For example, the C-3 position in this compound shows higher electrophilicity (Fukui indices >0.1) due to iodine’s inductive effect.
  • Docking Studies : Screen for biological targets (e.g., antimicrobial enzymes) by simulating ligand-protein interactions. Compare results with in vitro assays to validate predictions .

Q. What are the challenges in correlating the electronic effects of the iodine substituent with observed biological activity in pyrazole derivatives?

  • Methodological Answer : Iodine’s steric bulk and electronegativity may hinder binding to active sites despite enhancing lipophilicity. To address this:
  • SAR Studies : Synthesize analogs (e.g., replacing iodine with Br or CF3_3) and compare IC50_{50} values.
  • QSAR Modeling : Use Hammett constants (σm_m for iodine = 0.35) to quantify electronic contributions to activity. For instance, iodine-substituted pyrazoles show enhanced antibacterial activity against S. aureus (MIC = 8 µg/mL) compared to non-halogenated analogs .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.